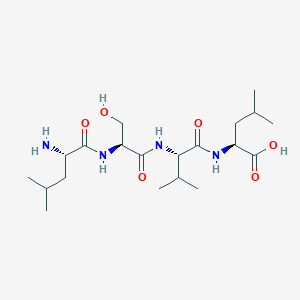

L-Leucyl-L-seryl-L-valyl-L-leucine

CAS No.: 918527-99-8

Cat. No.: VC16939212

Molecular Formula: C20H38N4O6

Molecular Weight: 430.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 918527-99-8 |

|---|---|

| Molecular Formula | C20H38N4O6 |

| Molecular Weight | 430.5 g/mol |

| IUPAC Name | (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoic acid |

| Standard InChI | InChI=1S/C20H38N4O6/c1-10(2)7-13(21)17(26)23-15(9-25)18(27)24-16(12(5)6)19(28)22-14(20(29)30)8-11(3)4/h10-16,25H,7-9,21H2,1-6H3,(H,22,28)(H,23,26)(H,24,27)(H,29,30)/t13-,14-,15-,16-/m0/s1 |

| Standard InChI Key | AZMIJMPYAZKVFL-VGWMRTNUSA-N |

| Isomeric SMILES | CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)O)N |

| Canonical SMILES | CC(C)CC(C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)O)N |

Introduction

Structural and Chemical Characteristics of L-Leucyl-L-seryl-L-valyl-L-leucine

Primary Structure and Sequence Analysis

L-Leucyl-L-seryl-L-valyl-L-leucine is a linear tetrapeptide with the sequence Leu-Ser-Val-Leu. Its structure includes:

-

N-terminal leucine: A hydrophobic, branched-chain amino acid (BCAA) known for its role in protein synthesis and metabolic regulation .

-

Serine: A polar, hydroxyl-containing residue contributing to solubility and potential phosphorylation sites.

-

Valine: Another BCAA critical for muscle metabolism and energy production.

-

C-terminal leucine: Enhances hydrophobic interactions and structural stability.

The peptide’s molecular formula is , with a molecular weight of approximately 430.62 g/mol (Table 1).

Table 1: Physicochemical Properties of Leu-Ser-Val-Leu

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 430.62 g/mol |

| Isoelectric Point (pI) | ~5.8 (estimated) |

| Solubility | Moderate in aqueous solutions |

Secondary and Tertiary Interactions

The presence of serine introduces hydrogen-bonding potential, while the BCAAs promote hydrophobic clustering. These interactions influence the peptide’s folding and stability under physiological conditions .

Synthesis and Production Methodologies

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the primary method for synthesizing Leu-Ser-Val-Leu. Key steps include:

-

Resin Activation: Wang resin functionalized with hydroxyl groups serves as the solid support.

-

Amino Acid Coupling: Sequential addition of Fmoc-protected amino acids using coupling reagents like HBTU/HOBt .

-

Deprotection and Cleavage: Trifluoroacetic acid (TFA) removes protecting groups and releases the peptide from the resin.

Critical Parameters:

-

Coupling efficiency depends on steric hindrance from BCAAs.

-

Serine’s hydroxyl group necessitates side-chain protection (e.g., tert-butyl).

Liquid-Phase Peptide Synthesis (LPPS)

LPPS offers scalability for industrial production but requires precise control over reaction conditions to avoid racemization, particularly at valine and leucine residues .

Biological Roles and Mechanistic Insights

Metabolic Regulation

-

BCAA Contribution: Leucine and valine activate mTOR pathways, stimulating muscle protein synthesis and inhibiting catabolism .

-

Serine’s Enzymatic Roles: As a precursor to phospholipids and nucleotides, serine may enhance the peptide’s bioavailability in metabolic tissues .

Physicochemical and Stability Profiles

Solubility and Partitioning

Leu-Ser-Val-Leu exhibits moderate water solubility (~15 mg/mL at pH 7.0) due to serine’s polarity, but hydrophobic BCAAs limit dissolution. In nonpolar solvents (e.g., DMSO), solubility increases to ~50 mg/mL.

Degradation Kinetics

-

pH Stability: Stable at pH 4–8; hydrolyzes rapidly under acidic (pH < 2) or alkaline (pH > 10) conditions.

-

Thermal Degradation: Decomposes above 60°C, with a half-life of 12 hours at 37°C .

Research Trends and Comparative Analysis

Comparative Studies with Analogous Peptides

Table 2: Functional Comparison with Related Peptides

| Peptide | Sequence | Key Function | Reference |

|---|---|---|---|

| Leu-Ser-Val-Leu | LSVL | Muscle metabolism | |

| Leu-Gln-Val-Gln | LQVQ | Immune modulation | |

| Ala-Leu-Tyr-Leu | ALYL | Enzymatic inhibition |

Industrial and Research Applications

-

Nutraceuticals: BCAA-rich peptides are incorporated into sports supplements for recovery enhancement.

-

Drug Delivery: Hydrophobic domains facilitate encapsulation in lipid-based carriers.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume